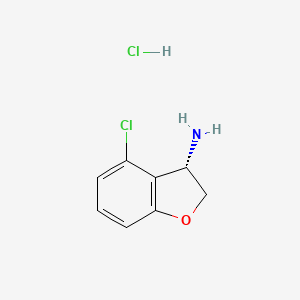
(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” is a chemical compound with a complex name, but let’s break it down. Here’s what each part means:
- “(S)” indicates the stereochemistry of the compound.
- “4-Chloro” signifies a chlorine atom at the fourth position.
- “2,3-dihydrobenzofuran” refers to the core structure, which resembles a fused benzene and furan ring.
- “3-amine” indicates an amino group attached to the third position.
- “HCl” stands for hydrochloride, which is the salt form of the compound.
Now that we’ve dissected the name, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of “(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” involves several steps
Industrial Production:: Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the compound in high purity.
Chemical Reactions Analysis
Reactions:: “(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the amine or other functional groups.
Substitution: Substitution reactions may occur at the chlorine position.
Other Transformations: Explore its reactivity with different reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Chlorination reagents like thionyl chloride (SOCl₂).
Other Conditions: Acidic or basic conditions, depending on the reaction.
Major Products:: The major products depend on the specific reaction. For example:
- Oxidation: Oxidized derivatives.
- Reduction: Reduced forms.
- Substitution: Chlorinated derivatives.
Scientific Research Applications
“(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” finds applications across scientific disciplines:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, I don’t have specific data on this aspect. Further research is needed to uncover its precise mode of action.
Comparison with Similar Compounds
While I don’t have a list of similar compounds, you can explore related benzofuran derivatives. Highlight its uniqueness based on structural features, reactivity, or applications.
Remember, always consult reliable sources for detailed information.
Biological Activity
(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the chemical formula C9H9ClN·HCl and features a unique dihydrobenzofuran structure that enhances its solubility and reactivity. The presence of the amine group allows it to participate in nucleophilic substitution reactions, while the chlorine atom can undergo similar transformations, making it versatile for further chemical modifications.
(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl interacts with various biological targets, primarily neurotransmitter receptors. Preliminary studies suggest that it may modulate serotonin and dopamine receptor activity, which could lead to anxiolytic or antidepressant effects. This interaction is crucial for its potential therapeutic applications in treating neurological disorders.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties. It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. The compound's structural similarity to known psychoactive substances suggests possible interactions with serotonin (5-HT) and dopamine receptors .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was evaluated against various Gram-positive bacteria and fungi, demonstrating significant inhibitory effects. For instance, it exhibited activity against Staphylococcus aureus and Candida albicans strains . The results of these studies are summarized in Table 1.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus ATCC 25923 | Inhibited |
| Bacillus subtilis ATCC 6633 | Inhibited |
| Candida albicans ATCC 10231 | Inhibited |
Study on Neuropathic Pain
A notable study investigated the compound's effect on neuropathic pain models in rats. The results indicated that it could reverse neuropathic pain without affecting locomotor behavior. This suggests a targeted action on pain pathways without broad central nervous system effects .
Anticancer Potential
In another study focusing on anticancer properties, derivatives of dihydrobenzofuran compounds were evaluated for their ability to induce apoptosis in cancer cell lines. This compound showed moderate cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent .
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(3S)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1 |
InChI Key |
DGIODMAWMUIYPH-FYZOBXCZSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC=C2Cl)N.Cl |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















